molecular formula C16H21BrN2O5 B1396518 Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate CAS No. 959246-79-8

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate

Cat. No.: B1396518
CAS No.: 959246-79-8
M. Wt: 401.25 g/mol
InChI Key: UIWHQFNVOZDAJP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a brominated organic compound featuring a benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety. Its molecular structure includes a central butanamide backbone substituted with a bromine atom at the 4-position and a Cbz-protected amino group at the 3-position. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[4-bromo-3-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-18-14(20)8-13(9-17)19-16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWHQFNVOZDAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC(CBr)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705285
Record name Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-79-8
Record name Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H18BrN2O4
  • Molecular Weight : 372.22 g/mol
  • IUPAC Name : this compound

The compound features a bromobutanamide moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell communication and function.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital metabolic processes.

Antimicrobial Activity

A study conducted on various derivatives of similar compounds indicated significant antimicrobial activity against a range of pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus fumigatus

The results demonstrated that modifications in the structure of related compounds could enhance their activity against these microorganisms .

CompoundActivity Against BacteriaActivity Against Fungi
Compound AHigh (MIC < 10 µg/mL)Moderate (MIC 10-50 µg/mL)
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines revealed that this compound has potential as an anticancer agent. The IC50 values were determined using MTT assays, indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
HeLaTBD
MCF-7TBD
A549TBD

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these effects.

Case Study 1: Antimicrobial Efficacy

In a recent investigation, derivatives similar to this compound were synthesized and screened for antimicrobial efficacy. The study found that compounds with a bromine substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Case Study 2: Cancer Cell Line Testing

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate with three analogs, focusing on structural features, synthetic routes, and functional group reactivity.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Halogen Type Protecting Group
This compound (Target) C₁₆H₂₀BrN₂O₅ 409.25 g/mol Cbz-amide, ethyl ester, aliphatic Br Bromine Benzyloxycarbonyl (Cbz)
Ethyl 4-(N-(benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate C₂₂H₃₃N₂O₆ 437.51 g/mol Boc-amide, ethyl ester None tert-Butoxycarbonyl (Boc)
Ethyl 2-(4-bromophenyl)-2-oxoacetate C₁₀H₉BrO₃ 257.08 g/mol Aromatic Br, oxoacetate Bromine None
Ethyl 4-(3-chlorobenzylamino)butanoate C₁₃H₁₈ClNO₂ 255.74 g/mol Chlorobenzylamino, ethyl ester Chlorine None

Key Observations:

  • The target compound uniquely combines an aliphatic bromine and a Cbz group, enabling dual reactivity in nucleophilic substitutions (Br) and hydrogenolysis-sensitive deprotection (Cbz).
  • Ethyl 4-(N-(benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate () replaces bromine with a Boc-protected amine, altering its stability under acidic conditions .
  • Ethyl 2-(4-bromophenyl)-2-oxoacetate () contains an aromatic bromine, which is less reactive than aliphatic bromine in substitution reactions but useful in coupling reactions .
  • Ethyl 4-(3-chlorobenzylamino)butanoate () substitutes bromine with chlorine and lacks a protecting group, reducing steric hindrance but increasing susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate

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